2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that features a fluorinated benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline to form an intermediate, which is then reacted with 2-fluorobenzoyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzamide moiety can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(1-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)ethyl)benzamide
- 4-fluoro-N-(2-{[(2S)-1-(4-fluorobenzenesulfonyl)pyrrolidin-2-yl]formamido}ethyl)benzamide
- 2-fluorobenzenesulfonyl chloride
Uniqueness
2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to its specific combination of a fluorinated benzamide and tetrahydroquinoline structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Biological Activity
The compound 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS Number: 951460-51-8) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in oncology and neurobiology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H18F2N2O4S2, with a molecular weight of 464.5 g/mol. The structure features a tetrahydroquinoline core with fluorine and sulfonamide substituents, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 951460-51-8 |
Molecular Formula | C21H18F2N2O4S2 |
Molecular Weight | 464.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Histone Deacetylase Inhibition : Similar compounds have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3. These inhibitors can induce apoptosis in cancer cells and exhibit selective cytotoxicity against various tumor types .
- Nuclear Receptor Modulation : The compound may interact with nuclear receptors such as RORγ (retinoic acid receptor-related orphan receptor gamma), influencing immune response and inflammation pathways.
Antitumor Activity
Research indicates that the compound demonstrates significant antitumor properties . In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines. For instance, compounds structurally related to this molecule exhibited IC50 values ranging from 1.30 μM against HepG2 cells to lower values in other assays .
Case Studies
- HepG2 Cell Line Study : A study focused on the antiproliferative effects of related compounds demonstrated an IC50 of 1.30 μM for solid tumor inhibition in HepG2 cells. This study also highlighted the compound's ability to promote apoptosis and induce G2/M phase arrest in the cell cycle .
- Combination Therapy : Another investigation revealed that when combined with standard chemotherapeutics like taxol and camptothecin, the compound enhanced their anticancer efficacy at concentrations as low as 0.5 μM .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Chloro-6-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Chlorine instead of fluorine | Moderate antitumor activity |
2-Difluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Two fluorine atoms | Enhanced RORγ antagonism |
Properties
IUPAC Name |
2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-16-8-11-18(12-9-16)30(28,29)26-13-3-4-15-7-10-17(14-21(15)26)25-22(27)19-5-1-2-6-20(19)24/h1-2,5-12,14H,3-4,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOHFDFSRGFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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